molecular formula C14H20N6O2 B6777495 N-[2-methyl-5-(oxan-3-yl)pyrazol-3-yl]-3-(triazol-1-yl)propanamide

N-[2-methyl-5-(oxan-3-yl)pyrazol-3-yl]-3-(triazol-1-yl)propanamide

Cat. No.: B6777495
M. Wt: 304.35 g/mol
InChI Key: SCGVPFZWBIEDHL-UHFFFAOYSA-N
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Description

N-[2-methyl-5-(oxan-3-yl)pyrazol-3-yl]-3-(triazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Properties

IUPAC Name

N-[2-methyl-5-(oxan-3-yl)pyrazol-3-yl]-3-(triazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2/c1-19-13(9-12(17-19)11-3-2-8-22-10-11)16-14(21)4-6-20-7-5-15-18-20/h5,7,9,11H,2-4,6,8,10H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGVPFZWBIEDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CCCOC2)NC(=O)CCN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-5-(oxan-3-yl)pyrazol-3-yl]-3-(triazol-1-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the oxane ring: The oxane ring can be introduced via a cyclization reaction involving an appropriate diol or epoxide precursor.

    Formation of the triazole ring: The triazole ring is often synthesized using a click chemistry approach, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

    Coupling of the rings: The final step involves coupling the pyrazole, oxane, and triazole rings through amide bond formation, typically using a coupling reagent like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-5-(oxan-3-yl)pyrazol-3-yl]-3-(triazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-methyl-5-(oxan-3-yl)pyrazol-3-yl]-3-(triazol-1-yl)propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-methyl-5-(oxan-3-yl)pyrazol-3-yl]-3-(triazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-methyl-5-(oxan-3-yl)pyrazol-3-yl]-3-(triazol-1-yl)butanamide
  • N-[2-methyl-5-(oxan-3-yl)pyrazol-3-yl]-3-(triazol-1-yl)pentanamide

Uniqueness

N-[2-methyl-5-(oxan-3-yl)pyrazol-3-yl]-3-(triazol-1-yl)propanamide is unique due to its specific combination of pyrazole, oxane, and triazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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